1-(Methylsulfinyl)-4-nitrobenzene

Catalog No.
S1972733
CAS No.
940-12-5
M.F
C7H7NO3S
M. Wt
185.2 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Methylsulfinyl)-4-nitrobenzene

Conventional sulfoxides poison metal catalysts by coordination, skewing kinetic data. 1-(Methylsulfinyl)-4-nitrobenzene eliminates this: its para-nitro group suppresses sulfoxide oxygen Lewis basicity, preventing metal binding. This enables accurate catalyst turnover evaluation and over-oxidation-resistant electrochemical calibration.

  • Non-coordinating benchmark: resists catalyst poisoning for reliable intrinsic activity measurement.
  • Over-oxidation stable: wide thermodynamic window avoids premature sulfone formation.
  • Enzyme engineering: maps monooxygenase electronic tolerance boundary.

CAS Number

940-12-5

Product Name

1-(Methylsulfinyl)-4-nitrobenzene

IUPAC Name

1-methylsulfinyl-4-nitrobenzene

Molecular Formula

C7H7NO3S

Molecular Weight

185.2 g/mol

InChI

InChI=1S/C7H7NO3S/c1-12(11)7-4-2-6(3-5-7)8(9)10/h2-5H,1H3

InChI Key

MLTFFVSGGPGNSP-UHFFFAOYSA-N

SMILES

CS(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CS(=O)C1=CC=C(C=C1)[N+](=O)[O-]

The exact mass of the compound 1-(Methylsulfinyl)-4-nitrobenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 202999. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

1-(Methylsulfinyl)-4-nitrobenzene, 4-Nitrophenyl methyl sulfoxide, Methyl 4-nitrophenyl sulfoxide, p-Nitrophenyl methyl sulfoxide, 4-Nitro-1-(methylsulfinyl)benzene

Purity

≥98%

Package Size

1 g, 5 g

1-(Methylsulfinyl)-4-nitrobenzene (CAS 940-12-5) is a highly electron-deficient aryl sulfoxide utilized extensively as a benchmark substrate in catalytic oxidation, electrochemical synthesis, and transition-metal coordination studies. Featuring a strongly electron-withdrawing para-nitro group, this compound exhibits significantly reduced Lewis basicity at the sulfoxide oxygen compared to unsubstituted analogs. This electronic deactivation makes it a critical procurement choice for evaluating catalyst tolerance, mapping enzyme active-site electronics, and serving as a stable, non-coordinating sulfoxide in complex reaction environments where standard sulfoxides would cause product-induced catalyst poisoning[1].

Research Fit

FormHigh-purity research-grade solid
Electronic profileElectron-withdrawing para-nitro group modulates sulfoxide reactivity
WorkflowSupports controlled oxidation studies and crystal engineering

Substituting 1-(Methylsulfinyl)-4-nitrobenzene with standard phenyl methyl sulfoxide or electron-rich analogs fundamentally alters the coordination dynamics and kinetic behavior of the target system. In transition-metal catalysis, basic sulfoxides readily displace labile ligands to form stable, inactive metal-sulfoxide complexes, effectively poisoning the catalyst [1]. The para-nitro substitution suppresses this nucleophilic binding, allowing the catalyst to remain active. Furthermore, in kinetic assays, the electron-poor nature of the sulfur atom drastically reduces its susceptibility to over-oxidation to the sulfone, providing a much wider thermodynamic stability window that generic substitutes cannot replicate [2].

Substitution Risk

Reactivity control Sulfoxide oxidation is ~30× slower than sulfide; chemoselective synthesis possible 4-Nitrothioanisole oxidizes rapidly to sulfone, losing stepwise control
Electronic structure Conformation and reactivity governed by strong –NO₂ electron withdrawal Methyl phenyl sulfoxide lacks this electronic tuning; different geometry and behavior
Solid-state assembly Well-defined R₂²(10) H-bonded dimers and π-stacking (crystalline solid) Unsubstituted sulfoxide is a liquid at room temperature; no comparable motif

Prevention of Catalyst Poisoning via Reduced Ligand Displacement

In studies of H2O2-dependent oxidations catalyzed by diiron(III) complexes, the basicity of the product sulfoxide dictates catalyst longevity. Phenyl methyl sulfoxide displaces H2O ligands and binds to the diiron complex, causing a significant blue-shift and irreversible accumulation of an inactive complex. In direct contrast, 1-(Methylsulfinyl)-4-nitrobenzene induces no spectral modification and fails to bind to the catalyst under identical conditions, completely preventing product-induced poisoning [1].

Evidence DimensionCatalyst binding and spectral modification (displacement of H2O ligands)
Target Compound DataNo spectral modification detected; fails to bind or displace ligands
Comparator Or BaselinePhenyl methyl sulfoxide (Strong binding, induces blue-shift and forms stable inactive complex)
Quantified DifferenceComplete suppression of catalyst coordination/poisoning vs. irreversible accumulation
ConditionsReaction of diiron peroxo complex with 10 equivalents of sulfoxide in acetonitrile at 20 °C

Buyers developing or benchmarking electrophilic metal catalysts must procure this compound to decouple product inhibition from intrinsic catalyst decay.

Oxidation kinetics
Head-to-head
Target: k₂ ≈ 0.011 M⁻¹s⁻¹
Sulfide analog: k₂ ≈ 0.34 M⁻¹s⁻¹
~30-fold slower oxidation
Supports chemoselective sulfoxide synthesis
In acetone at 25°C, dimethyldioxirane

Kinetic Resistance to Electrophilic Over-Oxidation

The oxidation of sulfoxides to sulfones is highly dependent on the electron density at the sulfur atom. Kinetic studies using dimethyldioxirane demonstrate that 1-(Methylsulfinyl)-4-nitrobenzene exhibits a heavily attenuated second-order oxidation rate compared to electron-rich or unsubstituted analogs. The strong electron-withdrawing para-nitro group impedes the concerted nucleophilic displacement by sulfur, ensuring that the sulfoxide remains stable even in highly polar solvent systems where other sulfoxides rapidly over-oxidize [1].

Evidence DimensionNucleophilic displacement rate by sulfur oxygenation (Second-order kinetics)
Target Compound DataSignificantly attenuated oxidation rate due to para-nitro electron withdrawal
Comparator Or BaselineUnsubstituted aryl methyl sulfoxides (Rapid oxidation to sulfone)
Quantified DifferenceSubstantial reduction in oxidation susceptibility, extending the thermodynamic stability window
ConditionsOxidation by dimethyldioxirane in acetone and aqueous acetone mixtures (283-313 K)

Procuring this specific compound ensures a stable sulfoxide intermediate that resists spontaneous over-oxidation during aggressive chemical or electrochemical processing.

Conformational distribution
Cross-study comparable
Multiple conformers observed; distribution influenced by electron-withdrawing –NO₂. Methyl analog shows more twisted geometry.
Electronic modulation impacts conformational landscape
Gas-phase CP-FTMW; solvent-dependent LXNMR

Boundary-Condition Substrate for Monooxygenase Assays

In biocatalytic evaluations of 4-hydroxyacetophenone monooxygenase (EC 1.14.13.84), substrate conversion efficiency is heavily dictated by para-substitution. While compounds bearing electron-donating groups achieve the highest activity, 1-(Methylsulfinyl)-4-nitrobenzene exhibits low baseline activity. This makes it an ideal boundary-condition substrate for mapping the lower limits of the enzyme's electronic tolerance and active-site promiscuity[1].

Evidence DimensionEnzymatic conversion efficiency (EC 1.14.13.84)
Target Compound DataLow baseline activity (acts as an electronic boundary substrate)
Comparator Or BaselineElectron-donating para-substituted analogs (Highest activity)
Quantified DifferenceDefines the lower limit of electronic tolerance for the enzyme's active site
ConditionsPseudomonas fluorescens ACB 4-hydroxyacetophenone monooxygenase assay

Essential for biochemical procurement when mapping the electronic promiscuity and active-site limitations of novel engineered enzymes.

Solid-state packing
Class-level
R₂²(10) C–H···O dimers linked by π-stacking (interplanar 3.367 Å).
Defined supramolecular motif for crystal engineering
Single-crystal XRD at 120 K

Transition-Metal Catalyst Benchmarking and Longevity Testing

Because 1-(Methylsulfinyl)-4-nitrobenzene fails to displace labile ligands and coordinate to electrophilic metal centers, it is the optimal procurement choice for evaluating the intrinsic turnover limits of novel oxidation catalysts without the confounding variable of product-induced catalyst poisoning[1].

Electrochemical Synthesis Standardization

In the development of electrochemical cells for selective sulfide-to-sulfoxide transformations, this compound serves as a highly stable, over-oxidation-resistant benchmark, allowing engineers to calibrate potentials without premature conversion to the sulfone [2].

Enzymatic Active-Site Mapping

For biochemical assay development, this compound is utilized as a critical electron-deficient boundary substrate to characterize the electronic tolerance and promiscuity limits of engineered monooxygenases and peroxidases [3].

Application Selection Guide

Application
Selection Property
Validation Focus
Oxidation methodology development
Controlled sulfoxide oxidation kinetics
Chemoselectivity vs. over-oxidation to sulfone
Physical organic probe
Electronic substituent effect on conformation
Solvent-dependent conformational distribution
Crystal engineering building block
Reported R₂²(10) H-bonded dimer motif
Reproducible solid-state packing and π-stacking

XLogP3

0.9

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